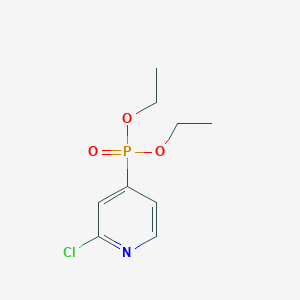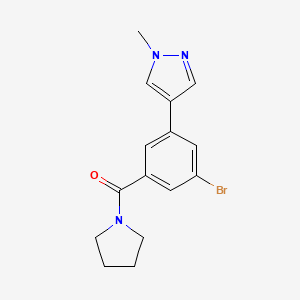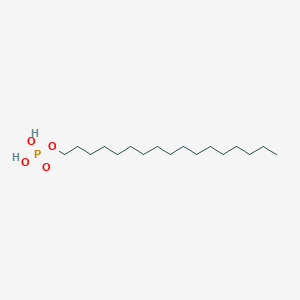
2-(4'-Methyl-4-biphenylyl)pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4’-Methyl-4-biphenylyl)pyrrole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a biphenyl group that has a methyl substituent at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-Methyl-4-biphenylyl)pyrrole can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of 4-methylbiphenyl is coupled with a halogenated pyrrole under palladium catalysis . The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like toluene or ethanol at elevated temperatures.
Another method involves the Paal-Knorr synthesis, where a diketone precursor is cyclized in the presence of an amine to form the pyrrole ring . This method is advantageous due to its simplicity and the mild reaction conditions required.
Industrial Production Methods
Industrial production of 2-(4’-Methyl-4-biphenylyl)pyrrole may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of recyclable catalysts and green solvents can also be implemented to make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
2-(4’-Methyl-4-biphenylyl)pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to reduce any unsaturated bonds present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of carbonyl or carboxyl derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Halogenated or alkylated pyrrole derivatives.
Aplicaciones Científicas De Investigación
2-(4’-Methyl-4-biphenylyl)pyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(4’-Methyl-4-biphenylyl)pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The biphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrole: A simpler heterocyclic compound with similar aromatic properties.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activities.
Uniqueness
2-(4’-Methyl-4-biphenylyl)pyrrole is unique due to the presence of the biphenyl group, which imparts additional steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in the design of new materials and drugs .
Propiedades
Fórmula molecular |
C17H15N |
|---|---|
Peso molecular |
233.31 g/mol |
Nombre IUPAC |
2-[4-(4-methylphenyl)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C17H15N/c1-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17-3-2-12-18-17/h2-12,18H,1H3 |
Clave InChI |
IDMCFNMXZULHIN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)




![8-(Benzyloxy)-7-fluoro-4,5-dihydroimidazo[1,5-a]quinoline-3-carboxylic Acid](/img/structure/B13711034.png)


